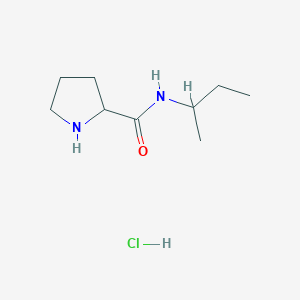
N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride
Übersicht
Beschreibung
N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride, also known as SBP-2-HCl, is an organic compound of the class of amides. It is a colorless solid that is soluble in water and other organic solvents. SBP-2-HCl has been used in a number of scientific and commercial applications, such as in the synthesis of pharmaceuticals, as a reagent for the synthesis of other compounds, and in the production of other compounds. It is also used in laboratory experiments for its unique properties, such as its ability to act as a proton acceptor and its ability to form complexes with other compounds.
Wissenschaftliche Forschungsanwendungen
Combinatorial Chemistry
(2S,4S)-4-Acylamino-5-oxopyrrolidine-2-carboxamides have been synthesized through a combinatorial solution-phase synthesis, indicating that N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride may be relevant in the synthesis of combinatorial libraries for drug discovery. The synthesis involves multiple steps, starting from (S)-pyroglutamic acid and involves acylation and deprotection processes (Malavašič et al., 2007).
Antimicrobial Activity
Certain derivatives of pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides have demonstrated significant antimicrobial activity against bacterial or fungal strains. These compounds were synthesized through a reaction involving pyridoxal hydrochloride, which may be structurally related to N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride, indicating potential applications in developing antimicrobial agents (Zhuravel et al., 2005).
Organic Synthesis
The compound is also relevant in the context of organic synthesis. Studies have synthesized and analyzed aromatic and heteroaromatic N-benzyl carboxamides and the corresponding tert-butyl acylcarbamates. These compounds undergo regiospecific cleavage of their C(O)-N bonds under mild reductive conditions, indicating the potential of N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride in facilitating such chemical reactions (Ragnarsson et al., 2001).
Polymer Science
In the field of polymer science, derivatives of N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride have been used. For example, polyamides with flexible main-chain ether linkages and ortho-phenylene units were prepared from a bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol. These polyamides demonstrated useful levels of thermal stability and were noncrystalline and readily soluble in a variety of polar solvents (Hsiao et al., 2000).
Organometallic Chemistry
The compound has applications in organometallic chemistry as well. Di-sec-butylzinc has been used to synthesize complexes with amine ligands, where N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride could potentially act as a ligand or influence the synthesis of such complexes. These complexes display reactive chirogenic α-carbon atoms and are of interest due to their chiral properties (Lennartsson et al., 2010).
Eigenschaften
IUPAC Name |
N-butan-2-ylpyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-3-7(2)11-9(12)8-5-4-6-10-8;/h7-8,10H,3-6H2,1-2H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHGXWFXRXXOOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



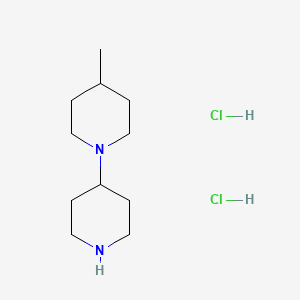
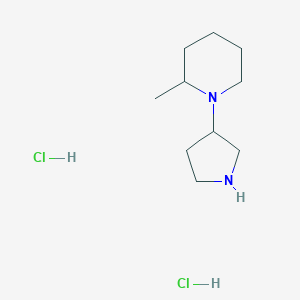
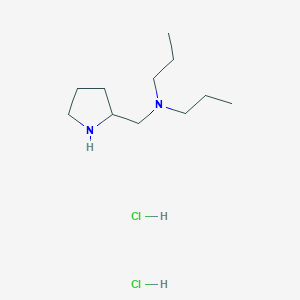
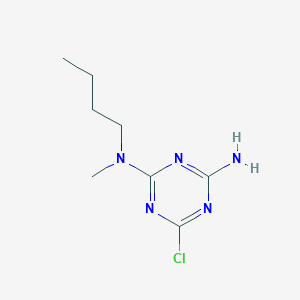
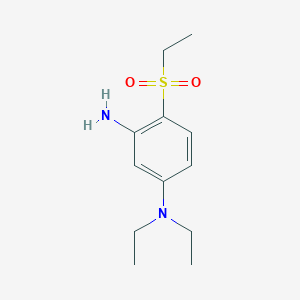
![N-Allyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424748.png)
![N-(3-Methoxypropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424749.png)
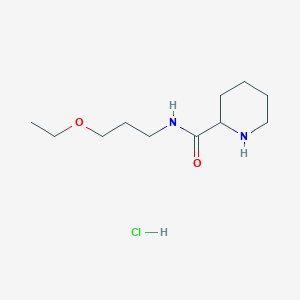
![N-Methyl-N-[2-(2-piperidinyl)ethyl]-1-butanaminedihydrochloride](/img/structure/B1424752.png)
![n-[2-(3-Piperidinyl)ethyl]-n-propyl-1-propanamine dihydrochloride](/img/structure/B1424753.png)
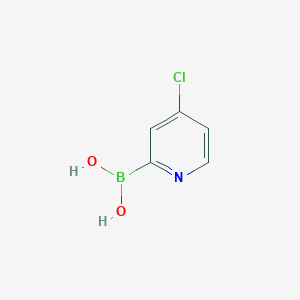

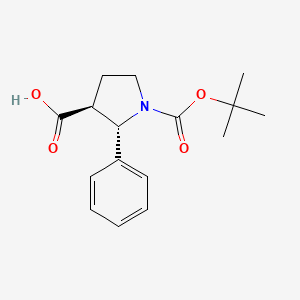
![2-{Methyl[2-(2-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride](/img/structure/B1424761.png)